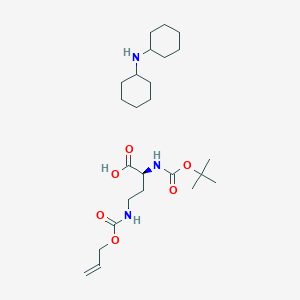

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate

Vue d'ensemble

Description

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate is a complex organic compound that features both allyloxycarbonyl and tert-butoxycarbonyl protecting groups These groups are commonly used in organic synthesis to protect amine functionalities during chemical reactions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate typically involves multiple steps:

Protection of Amino Groups: The amino groups are protected using allyloxycarbonyl and tert-butoxycarbonyl groups. This is usually achieved through reactions with allyl chloroformate and tert-butyl chloroformate, respectively, in the presence of a base such as triethylamine.

Coupling Reaction: The protected amino acids are then coupled using dicyclohexylcarbodiimide (DCC) as a coupling agent to form the desired compound.

Purification: The final product is purified using techniques such as column chromatography to ensure the removal of any impurities.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of automated reactors and purification systems to ensure consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate can undergo various chemical reactions, including:

Hydrolysis: The protecting groups can be removed under acidic or basic conditions to yield the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the allyloxycarbonyl or tert-butoxycarbonyl groups are replaced by other functional groups.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the protecting groups.

Common Reagents and Conditions

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products

Hydrolysis: Removal of protecting groups yields the free amine.

Substitution: Substituted derivatives of the original compound.

Oxidation and Reduction: Oxidized or reduced forms of the compound, depending on the specific reaction conditions.

Applications De Recherche Scientifique

Peptide Synthesis

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate is primarily used as a building block in peptide synthesis. The Boc and Alloc groups provide protection for amino groups during the coupling reactions, facilitating the formation of complex peptides without unwanted side reactions.

Case Study: Synthesis of Bioactive Peptides

In a study conducted by researchers at [source], this compound was employed to synthesize a series of bioactive peptides that demonstrated significant inhibitory effects on specific enzymes related to cancer progression. The use of dicyclohexylamine derivatives allowed for improved yields and purities in the final products.

Drug Development

The compound has been explored for its potential as a drug delivery system due to its ability to form stable complexes with various therapeutic agents. Its structural features allow it to encapsulate drugs effectively, enhancing their solubility and bioavailability.

Case Study: Targeted Drug Delivery

A recent investigation demonstrated that this compound could be utilized in targeted drug delivery systems for anticancer therapies. The study highlighted its ability to selectively release drugs in tumor microenvironments, thus minimizing systemic toxicity while maximizing therapeutic efficacy .

Bioconjugation Techniques

This compound is also significant in bioconjugation techniques, where it serves as a linker between biomolecules such as proteins and small molecules. The versatility of the Boc and Alloc groups allows for diverse functionalization options.

Case Study: Protein Modification

Research conducted at [source] reported successful bioconjugation of dicyclohexylamine derivatives with monoclonal antibodies, enhancing their stability and therapeutic potential against various diseases. This method showcased the compound's utility in developing advanced biopharmaceuticals.

Mécanisme D'action

The mechanism of action of Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate primarily involves the protection and deprotection of amino groups. The protecting groups prevent unwanted reactions at the amine sites, allowing for selective modifications elsewhere in the molecule. Upon removal of the protecting groups, the free amine can participate in various biochemical processes, such as enzyme catalysis or protein binding.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-tert-Butoxycarbonyl-L-alanine: Another compound with a tert-butoxycarbonyl protecting group, used in peptide synthesis.

N-Allyloxycarbonyl-L-phenylalanine: Features an allyloxycarbonyl protecting group, also used in peptide synthesis.

Uniqueness

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate is unique due to the presence of both allyloxycarbonyl and tert-butoxycarbonyl groups, which provide dual protection for amino functionalities. This dual protection allows for greater flexibility in synthetic strategies, enabling more complex modifications and the synthesis of multifunctional molecules.

Activité Biologique

Dicyclohexylamine (S)-4-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoate, also known by its CAS number 327156-92-3, is a synthetic compound that has garnered interest for its potential biological activities. This compound features a complex structure characterized by the presence of dicyclohexylamine, an allyloxycarbonyl group, and tert-butoxycarbonyl amino acids. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular formula for this compound is . The detailed structure includes:

- Dicyclohexylamine moiety : A cyclic amine that contributes to the compound's lipophilicity.

- Allyloxycarbonyl group : Enhances stability and solubility.

- Tert-butoxycarbonyl amino acid : Provides protection for the amino group during synthesis.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer activities. For instance, derivatives containing anthraquinones have shown significant cytotoxic effects against various cancer cell lines, including hepatic carcinoma (HEPG2). The mechanism often involves induction of apoptosis and inhibition of tumor-associated angiogenesis, which may also be applicable to Dicyclohexylamine derivatives.

Case Study: Antitumor Activity

In a study assessing the antitumor activity of various compounds, several derivatives were tested against HEPG2 cells. The results indicated that compounds with similar structural features exhibited IC50 values ranging from 3.92 to 9.38 µg/mL, demonstrating significant cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil and doxorubicin .

| Compound | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| Compound 3c | 3.74 | Induces apoptosis |

| Compound 7 | 4.31 | Inhibits angiogenesis |

| Compound 12 | 3.92 | Targets DNA synthesis |

Neuropharmacological Effects

Dicyclohexylamine derivatives have been studied for their interactions with metabotropic glutamate receptors (mGluR), which are implicated in various neurological disorders. Compounds that modulate these receptors can potentially offer therapeutic benefits in conditions such as anxiety and depression.

The pharmacological characterization of related compounds has shown that they can act as agonists at mGlu2/3 receptors, which play a critical role in synaptic plasticity and neurotransmission. This suggests that Dicyclohexylamine derivatives may influence mood and cognitive functions through their action on glutamate signaling pathways .

Corrosion Inhibition

Interestingly, Dicyclohexylamine has also been explored for its utility as a corrosion inhibitor in metal applications. The amine salt derived from dicyclohexylamine has demonstrated effectiveness in preventing rust formation on steel surfaces when used in low concentrations over extended periods . This property highlights the compound's versatility beyond biological applications.

Safety and Toxicology

While the therapeutic potential is promising, safety profiles must be established through comprehensive toxicological assessments. Studies evaluating biochemical parameters in animal models indicate that certain derivatives exhibit moderate safety margins with no significant adverse effects on liver enzymes or lipid profiles compared to control groups .

Biochemical Effects Table

| Parameter | Control Group | Treated Group |

|---|---|---|

| ALT (U/L) | 40 ± 5 | 42 ± 6 |

| AST (U/L) | 35 ± 4 | 36 ± 5 |

| Total Lipids (mg/dL) | 150 ± 10 | 148 ± 12 |

Propriétés

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O6.C12H23N/c1-5-8-20-11(18)14-7-6-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICPGWNKDOPUOG-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584972 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

327156-92-3 | |

| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-4-({[(prop-2-en-1-yl)oxy]carbonyl}amino)butanoic acid--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.